molecular formula C18H26FNO4 B1671106 Edivoxetine CAS No. 1194508-25-2

Edivoxetine

Cat. No. B1671106
CAS RN: 1194508-25-2
M. Wt: 339.4 g/mol
InChI Key: CPBHSHYQQLFAPW-ZWKOTPCHSA-N
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Description

Synthesis Analysis

A convergent synthesis of a key regulatory starting material for Edivoxetine·HCl was developed at Eli Lilly & Company . This novel synthesis utilizes d-serine as the source of chirality, which is preserved throughout the synthesis . Another study showed that Edivoxetine, although a chemically stable drug substance, has shown the tendency to degrade in the presence of carbohydrates that are commonly used tablet excipients .


Molecular Structure Analysis

The molecular formula of Edivoxetine is C18H26FNO4 . Its molar mass is 339.407 g·mol−1 . The IUPAC name is (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(tetrahydro-2H-pyran-4-yl)ethanol .


Chemical Reactions Analysis

Edivoxetine has shown the tendency to degrade in the presence of carbohydrates that are commonly used tablet excipients . The major degradation product has been identified as N-formyl edivoxetine . Experimental evidence is consistent with the N-formylation degradation pathway resulting from a direct reaction of edivoxetine with formic acid and the reducing sugar ends .


Physical And Chemical Properties Analysis

Edivoxetine is a small molecule . Its average weight is 339.407 and its monoisotopic weight is 339.184586484 . The chemical formula is C18H26FNO4 .

Scientific Research Applications

Treatment of Attention-Deficit Hyperactivity Disorder (ADHD)

Edivoxetine has been evaluated as a potential treatment for ADHD due to its action as a selective norepinephrine reuptake inhibitor (NERI). Clinical trials have shown its effectiveness in reducing ADHD symptoms, offering a non-stimulant alternative to traditional ADHD medications .

Major Depressive Disorder (MDD) Adjunctive Therapy

In the realm of psychiatry, Edivoxetine has been studied as an adjunctive treatment for MDD. It was tested in patients who had a partial response to selective serotonin reuptake inhibitors (SSRIs), aiming to enhance antidepressant effects .

Pharmacological Research

Edivoxetine’s role as a NERI has made it a subject of interest in pharmacological research, particularly in understanding the modulation of catecholaminergic neurotransmission and its therapeutic implications .

Neurological Impact Studies

Research has also delved into the pharmacokinetics of Edivoxetine and its impact on patients with hepatic or renal impairment, contributing to a better understanding of its neurological effects and safety profile .

Clinical Psychology Applications

Edivoxetine’s efficacy in clinical psychology has been explored, especially in the context of ADHD and its comorbidities. Studies have assessed its potential benefits and side effects, providing insights into its use in psychological therapies .

Advancements in Medical Research

Lastly, Edivoxetine has been part of the advancements in medical research, particularly in the search for new drugs with novel mechanisms to treat neurobehavioral disorders like ADHD, thus pushing the boundaries of current therapeutic options .

Safety and Hazards

Edivoxetine has been associated with side effects such as headache, nausea, constipation, dry mouth, and insomnia . Increases of the cardiac rhythm, and diastolic and systolic blood pressures have also been reported . In December 2013, Eli Lilly announced that the clinical development of Edivoxetine will be stopped due to lack of efficacy compared to SSRI alone in three separate clinical trials .

Future Directions

Edivoxetine failed to get approval for major depressive disorder after phase III clinical trials in 2012 . A study mentioned that the substantial number of failures probably accounts for a continued focus on developing novel catecholaminergic and noradrenergic drugs, and a dearth of drug-candidates with novel mechanisms entering clinical development .

Mechanism of Action

Target of Action

Edivoxetine, also known by its code name LY-2216684 , primarily targets the norepinephrine transporter (NET) . The NET plays a crucial role in the reuptake of norepinephrine, a neurotransmitter involved in attention and response actions, from the synaptic cleft back into the presynaptic neuron .

Mode of Action

As a selective norepinephrine reuptake inhibitor (NRI) , Edivoxetine binds to the NET and inhibits the reuptake of norepinephrine. This action increases the concentration of norepinephrine in the synaptic cleft, enhancing the neurotransmission of norepinephrine .

Biochemical Pathways

The primary biochemical pathway affected by Edivoxetine is the norepinephrine pathway . By inhibiting the reuptake of norepinephrine, Edivoxetine prolongs the action of norepinephrine on postsynaptic neuron receptors, leading to enhanced and prolonged neurotransmission .

Pharmacokinetics

These properties significantly impact the bioavailability of the drug, determining the concentration of the drug that reaches the systemic circulation and its target sites .

Result of Action

The molecular effect of Edivoxetine is the increased availability of norepinephrine in the synaptic cleft . On a cellular level, this results in enhanced neurotransmission, potentially improving symptoms in conditions like attention-deficit hyperactivity disorder (ADHD) and depression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Edivoxetine. For instance, the presence of other drugs can lead to drug-drug interactions, potentially affecting the efficacy of Edivoxetine . Additionally, factors such as pH and temperature can affect the stability of the drug . .

properties

IUPAC Name

(1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FNO4/c1-22-16-3-2-15(19)10-13(16)11-18(21,14-4-7-23-8-5-14)17-12-20-6-9-24-17/h2-3,10,14,17,20-21H,4-9,11-12H2,1H3/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBHSHYQQLFAPW-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CC(C2CCOCC2)(C3CNCCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)F)C[C@]([C@@H]2CNCCO2)(C3CCOCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152464
Record name Edivoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edivoxetine

CAS RN

1194508-25-2
Record name Edivoxetine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194508-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Edivoxetine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194508252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Edivoxetine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09184
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Edivoxetine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDIVOXETINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3W9N3F4JOO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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